molecular formula C21H18N4O3 B12601713 N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine CAS No. 647030-90-8

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

Cat. No.: B12601713
CAS No.: 647030-90-8
M. Wt: 374.4 g/mol
InChI Key: CILDWHFAVGIGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a high-purity chemical reagent designed for research and development purposes. This compound belongs to a class of heterocyclic molecules featuring both oxazole and pyrimidine rings, a structural motif frequently investigated in medicinal chemistry for its potential biological activities. The 3,5-dimethoxyphenyl and 2-phenyl-1,3-oxazole substituents suggest this molecule may be of interest in the development of pharmacologically active compounds. Related structural analogs containing the 1,3-oxazole core have demonstrated significant immunoregulatory properties, including anti-inflammatory and immunosuppressive activities in various experimental models . Similarly, other compounds featuring the pyrimidine scaffold are being explored for their interactions with specific biological targets. Researchers are investigating this compound and its analogs primarily in the context of drug discovery, with potential applications in developing therapies for immune-related disorders and other disease areas. The molecular structure indicates this compound is a non-chiral, complex heteroaromatic system with specific hydrogen bonding capacity (1 donor, 4 acceptors) and a polar surface area that influences its solubility and bioavailability characteristics. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Properties

CAS No.

647030-90-8

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

InChI

InChI=1S/C21H18N4O3/c1-26-16-10-15(11-17(12-16)27-2)24-21-22-9-8-18(25-21)19-13-23-20(28-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,24,25)

InChI Key

CILDWHFAVGIGQY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4)OC

Origin of Product

United States

Biological Activity

N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound, with the CAS number 647030-90-8, features a complex structure that includes a pyrimidine core and oxazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O3C_{21}H_{18}N_{4}O_{3}, with a molecular weight of approximately 374.39 g/mol. The structural features include:

PropertyValue
Molecular FormulaC21H18N4O3C_{21}H_{18}N_{4}O_{3}
Molecular Weight374.39 g/mol
LogP4.63
Polar Surface Area82.30 Ų

These properties suggest a moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested:
    • Human acute lymphoblastic leukemia (CEM)
    • Human adult acute monocytic leukemia (U937)
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
  • Cytotoxicity Results:
    • The compound demonstrated IC50 values in the micromolar range against MCF-7 and U937 cell lines.
    • Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner.

The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:

  • Induction of Apoptosis:
    • Increased expression of p53 protein and activation of caspase pathways were observed in treated cancer cells, indicating a trigger for programmed cell death.
  • Cell Cycle Arrest:
    • Studies revealed that the compound could arrest the cell cycle at the G0-G1 phase, thereby inhibiting cancer cell proliferation.

Case Studies

A notable study published in MDPI explored the synthesis and biological evaluation of similar oxazole-based compounds, which provided insights into the structure–activity relationship (SAR). The findings indicated that modifications to the oxazole ring could enhance cytotoxic activity against specific cancer types .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related compounds was conducted:

Compound NameIC50 (µM)Mechanism of Action
This compound10.38Apoptosis induction via p53/caspase pathway
Doxorubicin0.50DNA intercalation and topoisomerase inhibition
Novel 1,2,4-Oxadiazole Derivative8.25Cell cycle arrest and apoptosis induction

This table illustrates that while this compound shows promising activity, further structural optimization may be necessary to enhance its efficacy compared to established chemotherapeutics like Doxorubicin.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural similarities with several pyrimidin-2-amine derivatives reported in crystallographic and patent literature. Key structural variations include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Reference
N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine (Target) 3,5-Dimethoxyphenyl, 2-phenyloxazol-5-yl ~400 (estimated) Not explicitly reported N/A
4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine 3,5-Dimethylphenyl, 4-bromophenyl, imidazol-5-yl, piperidine ~563.66 BRD4(D1) bromodomain inhibitor
4-(1-{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}-4-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl)-N-(3,5-dimethylphenyl)pyrimidin-2-amine 3,5-Dimethylphenyl, trifluoromethylphenyl, piperidine-dimethylaminoethyl 563.66 Not explicitly reported (likely BRD4/D1)
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine 3,5-Dimethoxyphenylethyl, piperazine-piperidine ~600 (estimated) Kinase inhibitor (inferred from substituents)
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives Pyridin-2-yl, thiazol-5-yl ~300–350 (estimated) Therapeutic compounds (unspecified targets)

Key Observations :

  • Heterocyclic Moieties : The oxazole group in the target compound (vs. imidazole or thiazole in analogs) may influence binding specificity. Imidazole-containing analogs (e.g., ) exhibit strong BRD4(D1) binding due to π-π stacking and hydrogen bonding with acetylated lysine pockets .
  • Molecular Weight : The target compound (~400 g/mol) falls within the acceptable range for drug-like molecules, whereas bulkier analogs (e.g., ) may face challenges in bioavailability.

Software and Structural Validation

  • Crystallography : Programs like SHELXL () and WinGX () were used to refine structures of analogs (e.g., ’s BRD4 complex).
  • Docking Studies : AutoDock Vina () could predict the target compound’s binding mode relative to BRD4 or kinase targets, leveraging its oxazole-phenyl pharmacophore.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.